Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol
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Overview
Description
Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a combination of acetic acid and a complex hydrocarbon chain with multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetic acid and specific hydrocarbons.
Reaction Conditions: The reaction conditions often include controlled temperatures, catalysts, and solvents to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The use of advanced catalysts and optimized reaction conditions ensures high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol: This compound is unique due to its specific structure and combination of functional groups.
Other Similar Compounds: Compounds with similar structures include other acetic acid derivatives and hydrocarbons with multiple double bonds and methyl groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
141992-14-5 |
---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O.C2H4O2/c1-12(2)7-6-8-14(5)9-10-15(11-16)13(3)4;1-2(3)4/h7,9,15-16H,3,6,8,10-11H2,1-2,4-5H3;1H3,(H,3,4) |
InChI Key |
FEZHWKXABSOSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(CO)C(=C)C)C)C.CC(=O)O |
Origin of Product |
United States |
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